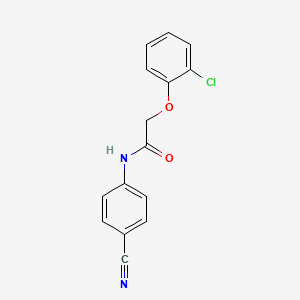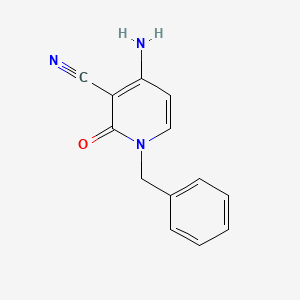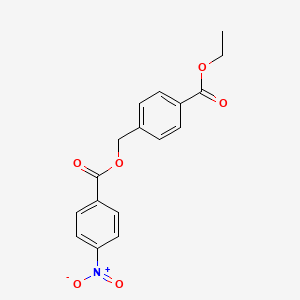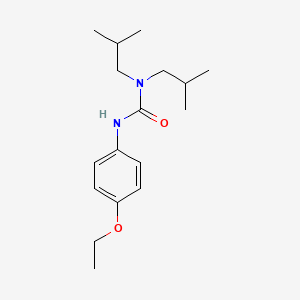![molecular formula C17H13ClN2O4 B5695988 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)
5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a quinoline derivative that has a unique molecular structure, which has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline is not fully understood. However, it has been proposed that this compound may exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. Additionally, this compound may modulate the expression of various genes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, this compound has been found to exhibit antimicrobial activity against various bacteria and fungi. Furthermore, this compound has been used as a fluorescent probe for the detection of metal ions in biological samples.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline in lab experiments include its unique molecular structure, which allows for the detection of metal ions and its potential applications in the treatment of various diseases. Additionally, this compound has been found to exhibit low toxicity and high stability, which makes it suitable for use in various experimental settings. However, the limitations of using this compound in lab experiments include its high cost and limited availability, which may restrict its widespread use.
Future Directions
There are several future directions for the study of 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline. These include the further elucidation of the compound's mechanism of action, the optimization of its synthesis method and purification techniques, and the development of new applications for this compound in scientific research. Additionally, the potential use of this compound as a therapeutic agent for the treatment of various diseases should be explored further. Overall, the study of 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline holds great promise for the advancement of scientific research in various fields.
Synthesis Methods
The synthesis of 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline involves the reaction of 5-chloro-8-hydroxyquinoline with 2-methoxy-5-nitrobenzyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various chromatographic techniques. The purity and yield of the compound can be optimized by adjusting the reaction conditions and purification methods.
Scientific Research Applications
5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
5-chloro-8-[(2-methoxy-5-nitrophenyl)methoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-23-15-6-4-12(20(21)22)9-11(15)10-24-16-7-5-14(18)13-3-2-8-19-17(13)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFFKHNINUVZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-[(2-methoxy-5-nitrophenyl)methoxy]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzaldehyde (3,6,6-trimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5695921.png)
![N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide](/img/structure/B5695940.png)
![methyl 2-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5695943.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5695958.png)
![4-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5695971.png)
![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)

![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)

![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)

![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)